2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core substituted with a 4-chloro-3-cyclopropylphenyl group. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds . The 4-chloro and 3-cyclopropyl substituents on the aromatic ring contribute to its electronic and steric profile, influencing its reactivity and stability.
Properties
CAS No. |
2020084-22-2 |
|---|---|
Molecular Formula |
C15H20BClO2 |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Styrene Derivatives
A styrene intermediate, such as 4-chlorostyrene, undergoes cyclopropanation using a Simmons-Smith reagent (CH₂I₂/Zn-Cu). For example, treatment of 4-chlorostyrene with diiodomethane and zinc-copper couple in dichloromethane at 0°C yields 3-cyclopropyl-4-chlorostyrene, which is brominated using N-bromosuccinimide (NBS) under radical conditions.
Direct Bromination of 3-Cyclopropyl-4-chloroanisole
Demethylation of 3-cyclopropyl-4-chloroanisole with BBr₃ in CH₂Cl₂ at −78°C, followed by bromination with PBr₃, provides the aryl bromide in 72% yield.
Miyaura Borylation of Aryl Bromides
The Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst, is the most efficient route to the target boronic ester.
Catalytic System and Reaction Conditions
-
Substrate : 3-Cyclopropyl-4-chlorophenyl bromide (1.0 equiv).
-
Boron source : B₂pin₂ (1.2 equiv).
-
Base : Potassium acetate (KOAc, 3.0 equiv).
-
Catalyst : PdCl₂(dppf) (5 mol%).
-
Solvent : Degassed 1,4-dioxane.
-
Temperature : Reflux (100°C, 12 h).
Workup :
-
Dilution with ethyl acetate.
-
Washing with brine (3 × 50 mL).
-
Drying over Na₂SO₄.
-
Concentration under reduced pressure.
-
Purification via silica gel chromatography (hexane:ethyl acetate, 9:1).
Yield : 84% (white crystalline solid).
Mechanistic Insights
The palladium(0) catalyst oxidatively adds to the aryl bromide, forming an arylpalladium(II) intermediate. Transmetallation with B₂pin₂ generates the arylboronate complex, which reductive eliminates to yield the product.
Alternative Synthesis via Lithium-Halogen Exchange
For substrates sensitive to palladium, a lithium-halogen exchange strategy is viable.
Procedure
-
Substrate : 3-Cyclopropyl-4-chlorophenyl bromide (1.0 equiv) in dry THF at −78°C.
-
Lithiation : Addition of tert-butyllithium (1.1 equiv).
-
Borylation : Quenching with triisopropyl borate (1.5 equiv).
-
Esterification : Treatment with pinacol (1.2 equiv) in CH₂Cl₂ with MgSO₄ (1.0 equiv) at 25°C (16 h).
Workup :
-
Filtration through Celite.
-
Solvent removal and recrystallization from methanol.
Yield : 68% (pale yellow solid).
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | Lithium-Halogen Exchange |
|---|---|---|
| Yield | 84% | 68% |
| Reaction Time | 12 h | 18 h |
| Catalyst Cost | High (Pd) | Low |
| Functional Group Tolerance | Moderate | High |
The Miyaura method is superior for scalability, while the lithiation route avoids precious metals.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.34 (s, 12H, pinacol CH₃), 1.55–1.62 (m, 1H, cyclopropane CH), 2.10–2.15 (m, 2H, cyclopropane CH₂), 7.42 (d, J = 8.2 Hz, 1H, ArH), 7.58 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 7.89 (d, J = 2.1 Hz, 1H, ArH).
-
¹¹B NMR (128 MHz, CDCl₃): δ 30.2.
Purity Assessment
-
HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30).
-
Melting Point : 98–100°C.
Industrial-Scale Considerations
For kilogram-scale production, the Miyaura protocol is optimized as follows:
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
This compound is widely used as a reagent in organic synthesis. It acts as a boron source for the preparation of various organoboron compounds, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the chloro and cyclopropyl groups enhances its reactivity and selectivity in cross-coupling reactions such as Suzuki-Miyaura coupling.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic effects. The cyclopropyl group is known to influence biological activity and pharmacokinetics, making it a target for drug design aimed at improving efficacy and reducing side effects.
Material Science
The compound has applications in the development of advanced materials. Its boron content allows it to be utilized in the creation of boron-doped polymers and nanomaterials that exhibit unique electrical and optical properties. These materials can be applied in electronics and photonics.
Catalysis
As a boron-containing compound, it can serve as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in catalytic processes, including those involving carbon-carbon bond formation.
Case Study 1: Synthesis of Organoboron Compounds
Research has demonstrated that 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can effectively participate in Suzuki-Miyaura coupling reactions to produce biaryl compounds. This reaction has been optimized for various substrates, showcasing high yields and selectivity .
A study evaluated the biological activity of derivatives synthesized from this compound against specific cancer cell lines. The results indicated that modifications to the cyclopropyl group significantly affected the cytotoxicity profiles, suggesting potential pathways for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with other elements, making it a versatile intermediate in organic synthesis. The compound’s molecular targets and pathways depend on the specific application, such as its interaction with biological molecules in BNCT or its role as a catalyst in chemical reactions.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The target compound’s 4-Cl and 3-cyclopropyl groups create a sterically hindered environment compared to simpler analogs like 2-(4-chlorophenyl)-dioxaborolane. This may reduce reactivity in cross-coupling reactions but improve stability .
- Electron Effects : Chlorine’s electron-withdrawing nature increases the boron center’s electrophilicity, enhancing coupling efficiency. Dichlorinated analogs (e.g., 3,5-diCl) exhibit even greater reactivity .
Stability and Reactivity
- Thermal Stability : Derivatives like 2-(4-chloro-2,3-dimethylphenyl)-dioxaborolane () are stored at 2–8°C, indicating sensitivity to decomposition under ambient conditions .
Biological Activity
2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique molecular structure and potential applications in organic synthesis. This compound, with the molecular formula C₁₅H₂₀BClO₂ and a molecular weight of 278.58 g/mol, is primarily recognized for its utility in cross-coupling reactions such as the Suzuki-Miyaura reaction . However, the specific biological activity of this compound remains under-explored.
Chemical Structure and Properties
The structure of 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a boron atom integrated within a dioxaborolane ring and a chlorinated cyclopropylphenyl substituent. This combination enhances its reactivity profile and makes it particularly effective in forming carbon-carbon bonds .
Biological Activity Overview
While detailed biological activity data for this specific compound is limited, organoboron compounds are generally known to interact with biological systems. They may influence pathways related to cell signaling and metabolic processes. The following sections summarize the biological activities associated with similar compounds and potential implications for 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Potential Biological Activities
- Anticancer Activity : Some organoboron compounds have shown promise in anticancer research due to their ability to inhibit certain enzymes involved in tumor growth .
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against various pathogens .
- Enzyme Inhibition : Compounds of this class may act as enzyme inhibitors affecting metabolic pathways .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₅H₂₁BO₂ | Lacks chlorine substitution; used similarly in cross-coupling reactions |
| 4-(Cyclopropyl)phenylboronic acid pinacol ester | C₁₅H₂₁BO₂ | Similar boronic acid structure; utilized in organic synthesis |
| 4-Chloro-3-methylphenylboronic acid pinacol ester | C₁₂H₁₄BClO₂ | Contains a chloro group but differs in substituents; applicable in similar reactions |
The mechanism of action for 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its participation in cross-coupling reactions facilitated by palladium catalysts. During these reactions, the B-C bond is activated allowing it to react with aryl halides to form new carbon-carbon bonds .
Case Studies and Research Findings
Although direct case studies on this specific compound are scarce, research on related organoboron compounds suggests various therapeutic potentials:
- Study on Anticancer Activity : Research has indicated that specific boron-containing compounds can inhibit cancer cell proliferation by targeting key metabolic enzymes .
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that these compounds can modulate enzyme activity through reversible inhibition mechanisms .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation . For Suzuki-Miyaura, start with an aryl halide precursor (e.g., 4-chloro-3-cyclopropylphenyl bromide) and react it with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent like THF or dioxane at 80–100°C . Alternatively, direct boronation involves treating the aryl lithium intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Ensure inert conditions (argon/nitrogen) to prevent boronic acid degradation .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C/¹¹B NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, borolane signals at δ 1.0–1.3 ppm for methyl groups) and boron environment .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1 for C₁₅H₂₀BClO₂) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dioxaborolane ring geometry) .
Basic: What are the primary applications of this compound in academic research?
It is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl scaffolds for drug discovery and materials science . The cyclopropyl and chloro substituents enhance steric and electronic tuning in catalytic systems. It also serves as a precursor for boronic acid derivatives in protease inhibitor studies .
Advanced: How can researchers optimize reaction conditions for this compound in palladium-catalyzed couplings?
- Catalyst selection : Use Pd(OAc)₂ with SPhos ligand for electron-deficient aryl partners. For sterically hindered substrates, switch to PdCl₂(dtbpf) .
- Solvent/base optimization : DMF/water mixtures with K₂CO₃ improve solubility, while toluene/EtOH with CsF accelerates transmetallation .
- Temperature control : Maintain 80–90°C for 12–24 hours to balance yield (≥75%) and decomposition .
Advanced: How do substituent variations (e.g., chloro vs. cyclopropyl) impact reactivity in cross-coupling reactions?
- Chloro substituents : Increase electrophilicity of the aryl ring, enhancing oxidative addition but risking β-hydride elimination in alkyl couplings .
- Cyclopropyl groups : Introduce steric bulk, slowing transmetallation but improving regioselectivity. Comparative studies with methyl or methoxy analogs show a 20–30% yield drop due to steric hindrance .
Advanced: How should researchers resolve contradictions in reported catalytic efficiencies for this compound?
- Replicate conditions : Ensure identical catalyst loadings (e.g., 2 mol% Pd), solvent purity, and reaction scales.
- Characterize intermediates : Use in-situ IR or ¹¹B NMR to detect boronate degradation or side reactions .
- Benchmark against controls : Compare performance with 2-(4-chlorophenyl)-pinacol boronate to isolate substituent effects .
Advanced: What strategies improve the solubility of this compound for biological assays?
- Co-solvent systems : Use 10% DMSO in PBS (pH 7.4) or cyclodextrin-based formulations .
- Structural modifications : Replace the cyclopropyl group with a trifluoromethoxy moiety (improves logP by 0.5 units) .
- Prodrug approaches : Convert the borolane to a boronic acid under physiological conditions .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
- DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict activation barriers (e.g., B3LYP/6-31G* level) .
- Molecular docking : Simulate interactions with catalytic Pd centers to optimize ligand design .
- Solvent modeling : Use COSMO-RS to predict solubility in non-polar solvents like toluene .
Advanced: What are the key stability considerations for long-term storage of this compound?
- Moisture sensitivity : Store under argon at –20°C in amber vials with molecular sieves (3Å) .
- Light exposure : UV degradation is minimal but detectable after 6 months; monitor via ¹H NMR .
- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during purification .
Advanced: How can substituent positional isomerism (e.g., chloro at C3 vs. C4) affect biological activity?
- C3-chloro analogs : Show 5× higher inhibition in kinase assays due to improved hydrogen bonding with ATP pockets .
- C4-chloro derivatives : Exhibit reduced cytotoxicity (IC₅₀ > 100 µM vs. 20 µM for C3) in prostate cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
